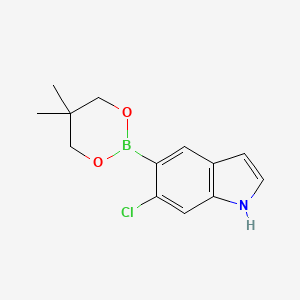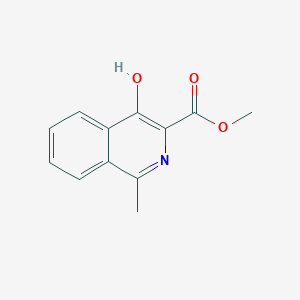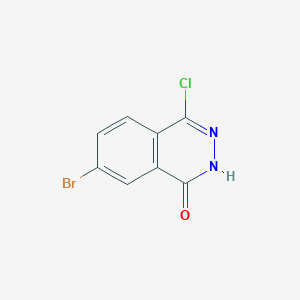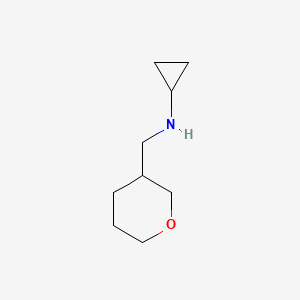
N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine is an organic compound that features a cyclopropyl group attached to a tetrahydro-pyran ring, which is further linked to an amine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine typically involves the following steps:
Formation of the Tetrahydro-pyran Ring: This can be achieved through the acid-catalyzed cyclization of 1,5-hexanediol.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropanating agent such as diazomethane.
Attachment of the Amine Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxides, ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
科学研究应用
N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
相似化合物的比较
N-((Tetrahydro-2H-pyran-3-yl)methyl)cyclopropanamine can be compared with other similar compounds such as:
Cyclopropylamine: A simpler compound with a cyclopropyl group attached directly to an amine group.
Tetrahydro-pyran-3-ylmethylamine: A compound with a tetrahydro-pyran ring linked to an amine group, but without the cyclopropyl group.
Cyclopropyl-(tetrahydro-furan-3-ylmethyl)-amine: A structurally similar compound where the tetrahydro-pyran ring is replaced by a tetrahydro-furan ring.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC 名称 |
N-(oxan-3-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C9H17NO/c1-2-8(7-11-5-1)6-10-9-3-4-9/h8-10H,1-7H2 |
InChI 键 |
WGTNRJUFJJICRD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(COC1)CNC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


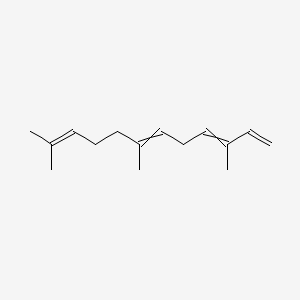
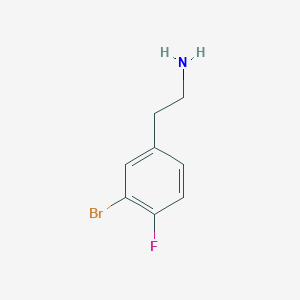
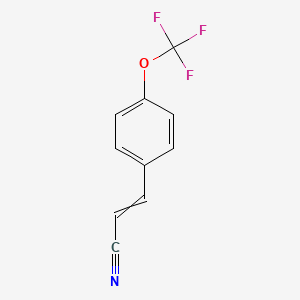

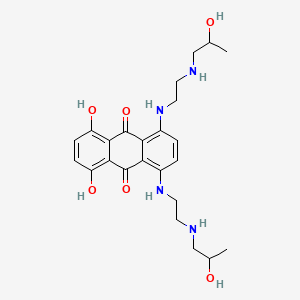
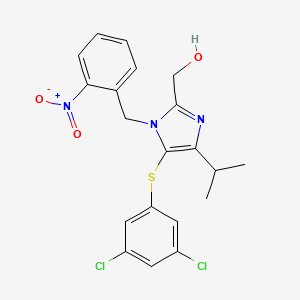
![N-[2-(dimethylamino)ethyl]-5-iodopyridin-2-amine](/img/structure/B8742689.png)
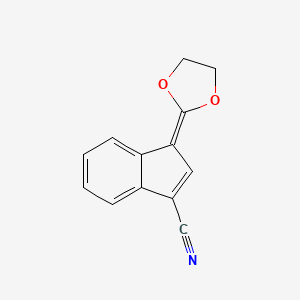
![Propanamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8742737.png)
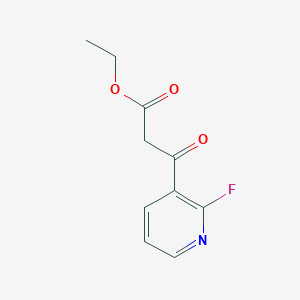
![7-methylImidazo[1,2-b]pyridazine](/img/structure/B8742749.png)
